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methoxybenzoate

Cat. No.: B572241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-Bromo-4-methoxybenzoate (CAS No. 1208075-63-1) is a versatile aromatic building

block with significant potential in pharmaceutical synthesis. Its unique substitution pattern,

featuring a bromine atom at the 2-position and a methoxy group at the 4-position of an ethyl

benzoate scaffold, offers multiple reaction sites for the construction of complex molecular

architectures. The presence of the bromine atom facilitates various palladium-catalyzed cross-

coupling reactions, while the ester and methoxy groups can be further manipulated to introduce

diverse functionalities. This document provides detailed application notes and experimental

protocols for the use of Ethyl 2-Bromo-4-methoxybenzoate as a key intermediate in the

development of novel therapeutic agents.
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Property Value

CAS Number 1208075-63-1[1]

Molecular Formula C₁₀H₁₁BrO₃[1]

Molecular Weight 259.096 g/mol [1]

Appearance Not specified (typically a solid or oil)

Purity Typically ≥95.0%[1]

Applications in Pharmaceutical Synthesis
Ethyl 2-Bromo-4-methoxybenzoate is a valuable precursor for the synthesis of a wide range

of pharmaceutical compounds, particularly those targeting inflammation, cancer, and infectious

diseases. The bromo- and methoxy-substituted phenyl ring is a common motif in many

biologically active molecules.

Synthesis of Bi-aryl Scaffolds via Suzuki-Miyaura
Coupling
The bromine atom on the aromatic ring makes Ethyl 2-Bromo-4-methoxybenzoate an

excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool

for the formation of carbon-carbon bonds, enabling the synthesis of bi-aryl structures that are

prevalent in many drug candidates.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-Bromo-4-methoxybenzoate with

an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Ethyl 2-Bromo-4-methoxybenzoate

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Inert gas (Nitrogen or Argon)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-Bromo-4-methoxybenzoate
(1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

Add the palladium catalyst (0.03 mmol).

Add the degassed solvent (5-10 mL).

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative for similar aryl bromides):

Catalyst Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Pd(PPh₃)₄ K₂CO₃
Toluene/EtO

H/H₂O
100 12 85-95

PdCl₂(dppf) Cs₂CO₃ Dioxane 90 8 90-98
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Synthesis of Aryl Alkynes via Sonogashira Coupling
The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between

the aryl bromide and a terminal alkyne. This transformation is crucial for the synthesis of

various pharmaceutical agents, including enzyme inhibitors and receptor antagonists.

Experimental Protocol: Sonogashira Coupling of Ethyl 2-Bromo-4-methoxybenzoate with a

Terminal Alkyne

Materials:

Ethyl 2-Bromo-4-methoxybenzoate

Terminal alkyne (1.2 - 2.0 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

Copper(I) salt (e.g., CuI) (2-10 mol%)

Base (e.g., Triethylamine, Diisopropylamine)

Solvent (e.g., THF, DMF)

Inert gas (Nitrogen or Argon)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-Bromo-4-methoxybenzoate
(1.0 mmol), the palladium catalyst (0.02 mmol), and the copper(I) salt (0.05 mmol).

Add the degassed solvent (5 mL) and the base (3.0 mmol).

Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until

completion (monitored by TLC or GC-MS).

Quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate,

filter, and concentrate.

Purify the residue by column chromatography.

Quantitative Data (Representative for similar aryl bromides):

Catalyst
System

Base Solvent
Temperatur
e (°C)

Time (h) Yield (%)

Pd(PPh₃)₄ /

CuI
Et₃N THF 25-50 4-12 80-95

PdCl₂(PPh₃)₂

/ CuI
i-Pr₂NH DMF 60 6 85-98
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Reaction Setup

Reaction Workup & Purification
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Caption: Workflow for Suzuki-Miyaura Coupling.
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Copper Cycle
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Caption: Catalytic Cycle of Sonogashira Coupling.
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Potential Signaling Pathway Inhibition
Many kinase inhibitors, which are crucial in cancer therapy, contain scaffolds that can be

synthesized using Ethyl 2-Bromo-4-methoxybenzoate as a starting material. For instance,

the general structure of many tyrosine kinase inhibitors involves a substituted aromatic core.

The following diagram illustrates a simplified, representative signaling pathway that could be

targeted by a hypothetical drug synthesized from this intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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